4-((Benzyl carbamoyl)methyl)benzoic acid
Description
Contextualization of Benzamide (B126) and Benzoic Acid Derivatives within Chemical Sciences
Benzamide and benzoic acid derivatives are fundamental scaffolds in the chemical sciences, with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are known for their use as preservatives, and as precursors in the synthesis of a variety of chemical products. eaht.org The carboxylic acid group is a key functional handle for various chemical transformations.
Benzamides, on the other hand, are amides derived from benzoic acid. The amide linkage is a cornerstone of peptide chemistry and is prevalent in a vast number of biologically active molecules. The presence of the N-H and C=O groups allows for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The versatility of the benzamide scaffold has led to its incorporation into a wide array of pharmaceuticals.
Historical Trajectories and Evolution of Research on Related Carbamoyl-Containing Scaffolds
The carbamoyl (B1232498) group, -C(=O)NH2, and its substituted derivatives are integral components of many organic molecules with significant biological activities. The exploration of carbamoyl-containing scaffolds has a rich history in medicinal chemistry. Early research into these compounds was often driven by the desire to mimic or modify the structures of naturally occurring molecules.
Over the decades, synthetic methodologies for the introduction of the carbamoyl moiety have evolved significantly. The development of new coupling reagents and catalytic systems has enabled chemists to construct complex carbamoyl-containing molecules with high efficiency and selectivity. This has led to the discovery of numerous drugs and clinical candidates that feature this functional group. The historical evolution of research in this area highlights a continuous effort to understand the structure-activity relationships of these compounds and to develop new therapeutic agents.
Elucidation of Research Gaps and Scholarly Imperatives Pertaining to 4-((Benzyl carbamoyl)methyl)benzoic acid
A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts, benzoic acid and N-benzylacetamide, are well-studied, their combined entity has received little to no dedicated investigation. This lack of data presents a clear scholarly imperative to synthesize and characterize this compound.
The primary research gaps include:
Synthesis and Characterization: There is no established, optimized synthetic route for this compound. Detailed characterization data, including spectroscopic and crystallographic information, is also absent from the public domain.
Physicochemical Properties: Fundamental physicochemical properties such as solubility, pKa, and lipophilicity have not been determined. This information is crucial for predicting its behavior in various chemical and biological systems.
Biological Activity: The biological profile of this compound remains unexplored. Given the known activities of related benzamide and benzoic acid derivatives, it is plausible that this compound may exhibit interesting biological effects that warrant investigation.
Scope and Academic Objectives of Inquiry into this compound Research
The academic objectives for future research on this compound should be focused on addressing the aforementioned research gaps. A systematic inquiry into this compound would contribute valuable knowledge to the field of organic and medicinal chemistry.
The primary objectives of such research should include:
Development of a reliable synthetic protocol: Establishing an efficient and scalable synthesis of this compound is the first critical step.
Thorough physicochemical characterization: A comprehensive analysis of its structural and electronic properties will provide a foundation for understanding its chemical reactivity and potential interactions.
Exploratory biological screening: A broad-based biological screening against various targets (e.g., enzymes, receptors) could uncover potential therapeutic applications.
Structure-Activity Relationship (SAR) studies: Should any biological activity be identified, subsequent synthesis and evaluation of analogues would be crucial to delineate the structural requirements for activity.
The following table summarizes the key properties of the constituent functional groups of this compound, which can serve as a predictive basis for its own characteristics.
| Functional Group | Key Properties and Reactivity |
| Benzoic Acid | Aromatic carboxylic acid, acidic proton, can undergo esterification, amidation, and reduction of the carboxylic acid. The aromatic ring can undergo electrophilic substitution. |
| Benzylamine (B48309) | Primary aromatic amine, basic, nucleophilic. |
| Amide Linkage | Planar and rigid, capable of hydrogen bonding, resistant to hydrolysis but can be cleaved under harsh acidic or basic conditions. |
| Methylene (B1212753) Spacer | Provides flexibility between the benzoyl and carbamoyl moieties. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[2-(benzylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-15(17-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20) |
InChI Key |
SLIZXFCQNPNHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Benzyl Carbamoyl Methyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-((Benzyl carbamoyl)methyl)benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the amide bond (C-N bond). This is a well-established transformation in organic synthesis. researchgate.net
Disconnection 1: Amide Bond This primary disconnection breaks the molecule into two key synthons: an acyl cation equivalent derived from 4-(carboxymethyl)benzoic acid and a benzylamine (B48309) nucleophile. This suggests a forward synthesis involving the coupling of benzylamine with a suitably activated derivative of 4-(carboxymethyl)benzoic acid.
Disconnection 2: C-C Bond A less common but viable alternative involves disconnecting the bond between the methylene (B1212753) group and the aromatic ring. This would lead to synthons corresponding to a p-toluic acid derivative (functionalized at the methyl group) and an N-benzyl glycine (B1666218) derivative.
The first disconnection is generally preferred due to the reliability and high efficiency of amide bond formation reactions. The forward synthesis would therefore logically proceed by coupling 4-(carboxymethyl)benzoic acid or its ester derivative with benzylamine.
Established Synthetic Routes towards this compound and Analogues
The most established route for the synthesis of this compound relies on the formation of an amide bond between a carboxylic acid and an amine. This fundamental reaction is a cornerstone of organic synthesis, particularly in the pharmaceutical field. researchgate.net The general scheme involves the reaction of a 4-(carboxy-methyl)benzoic acid derivative with benzylamine.
A crucial aspect of this synthesis is the presence of two carboxylic acid groups in the starting material, 4-(carboxymethyl)benzoic acid (also known as p-homophthalic acid). To prevent self-polymerization or the formation of unwanted side products, one of the carboxylic acid groups must be protected, typically as an ester. The synthesis, therefore, often starts with a mono-ester derivative, such as methyl 4-(carboxymethyl)benzoate.
The general synthetic sequence is as follows:
Activation of the free carboxylic acid group of methyl 4-(carboxymethyl)benzoate.
Coupling of the activated intermediate with benzylamine to form the amide bond.
Hydrolysis of the methyl ester to yield the final product, this compound.
Amide Bond Formation Strategies in Synthesis
The critical step in the synthesis is the amide bond formation, which requires the activation of the carboxylic acid. researchgate.net Several methods can be employed for this transformation:
Conversion to Acyl Chlorides : A classic method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comnih.gov The resulting acyl chloride reacts readily with benzylamine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. nih.gov
Use of Coupling Reagents : A wide array of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts. nih.govgoogle.com The reaction of a carboxylic acid with an amine using these activators is one of the most frequently employed reactions in pharmaceutical synthesis. researchgate.net
Mixed Anhydrides : The carboxylic acid can be converted into a mixed anhydride (B1165640), which then reacts with the amine. This method can be cost-effective, although it may present challenges in molecular economy as only one part of the anhydride is incorporated into the final product. researchgate.net
Below is a table summarizing common strategies for amide bond formation.
| Activation Method | Reagent(s) | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | High reactivity of intermediate | Harsh conditions, potential side reactions |
| Carbodiimide Coupling | DCC, EDC | Mild conditions, high yields | Byproduct removal can be difficult (e.g., DCU) |
| Phosphonium Salts | PPh₃, N-chlorophthalimide | Efficient activation nih.gov | Stoichiometric phosphine (B1218219) oxide waste |
Introduction of Benzyl (B1604629) and Benzoic Acid Moieties
The two primary structural components of the target molecule are introduced via the starting materials identified in the retrosynthetic analysis.
Benzyl Moiety : This group is sourced from benzylamine . It is a readily available and relatively inexpensive primary amine that acts as the nucleophile in the amide bond formation step.
Benzoic Acid Moiety : This component is part of the 4-(carboxymethyl)benzoic acid backbone. The synthesis of this starting material can be achieved through various methods, such as the oxidation of 4-ethyltoluene. A key consideration is the selective protection of one of the two carboxylic acid groups before the amide coupling step. For instance, selective esterification can yield methyl 4-(carboxymethyl)benzoate, leaving the aliphatic carboxyl group free to be activated for amidation. Alternatively, starting from 4-chloromethylbenzoic acid derivatives provides a handle for introducing the second carboxyl group via cyanation followed by hydrolysis. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and cost. Key parameters that are typically screened include the choice of solvent, base, temperature, and concentration of reactants. researchgate.net
For the amide coupling step, a systematic optimization might involve:
Solvent Screening : Solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and toluene (B28343) are commonly tested. nih.govnih.gov The choice of solvent can influence the solubility of reactants and the reaction rate.
Base Selection : If an acyl chloride intermediate is used, or if the amine salt is the starting material, a base is required. Inorganic bases like sodium carbonate (Na₂CO₃) nih.gov or organic bases like triethylamine (TEA) or pyridine are often employed.
Temperature Control : Amide bond formations can be run at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrates and the activation method used. researchgate.net Heating can increase the reaction rate but may also lead to side products.
An illustrative table for optimizing the coupling of methyl 4-(carboxymethyl)benzoate with benzylamine is shown below.
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SOCl₂, then amine | Pyridine | DCM | 0 to RT | 6 | Hypothetical 75% |
| 2 | DCC | - | THF | RT | 12 | Hypothetical 85% |
| 3 | PPh₃/NCPhth nih.gov | - | MeCN | RT | 12 | Hypothetical 90% |
| 4 | TiCl₄ nih.gov | Pyridine | Pyridine | 85 | 2 | Hypothetical 80% |
Note: Yields are hypothetical and for illustrative purposes to show the outcome of an optimization study.
Novel Synthetic Approaches and Methodological Innovations
While traditional methods are robust, research continues into developing more efficient and environmentally friendly synthetic methodologies.
Direct Amide Formation : Some modern methods aim to form amide bonds directly from unactivated carboxylic acids and amines, often using catalysts or high temperatures to drive off water. rsc.org Boron-based catalysts have shown promise in this area. While potentially less efficient for complex molecules, this approach improves atom economy by avoiding activating agents.
Flow Chemistry : Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control. beilstein-journals.org A telescoped flow process could be designed where the initial activation of the carboxylic acid occurs in one reactor module, followed immediately by the introduction of benzylamine in a second module, minimizing the handling of reactive intermediates. beilstein-journals.org
Exploration of Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are paramount in the synthesis of this compound due to the presence of two carboxyl groups.
Regioselectivity : The primary challenge is to selectively form the amide at the aliphatic carboxyl group while leaving the aromatic carboxyl group untouched. The difference in acidity and steric hindrance between the two sites can be exploited. However, the most reliable method is to use an orthogonal protecting group strategy. Starting with 4-(methoxycarbonyl)phenylacetic acid ensures that only the phenylacetic acid moiety can be activated and coupled with benzylamine. The final step is a selective hydrolysis of the methyl ester, often under basic conditions (e.g., NaOH in methanol (B129727)/water), to yield the desired product. The amide bond is generally stable to these hydrolysis conditions. unimi.it
Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the chemoselectivity of the coupling agent is crucial. It must activate the carboxylic acid without reacting with the ester protecting group or the aromatic ring. Modern coupling reagents are highly chemoselective for this purpose.
Development of Catalyst-Mediated Transformations
The structural features of this compound, namely a carboxylic acid group and an amide linkage, suggest several avenues for catalyst-mediated transformations. While specific studies on this exact molecule are not extensively documented, general catalytic methods applicable to benzoic acids and N-benzyl amides can be considered.
For the benzoic acid moiety, catalyst-mediated esterification is a common transformation. Acid catalysts, such as sulfuric acid or solid acid catalysts, are frequently employed to facilitate the reaction with various alcohols. For instance, the esterification of benzoic acid derivatives can be achieved using a titanium-zirconium solid acid catalyst, which promotes the reaction with methanol to yield the corresponding methyl benzoate. This type of catalysis is advantageous due to the ease of separation of the catalyst from the reaction mixture.
The amide bond in the benzyl carbamoyl (B1232498) group is generally stable. However, catalytic hydrolysis can be achieved under strong acidic or basic conditions, often requiring harsh reaction conditions. More sophisticated catalytic methods for amide bond cleavage or formation are an active area of research, though specific applications to this molecule are not readily found in the literature.
Derivatization Strategies of the this compound Scaffold
The derivatization of the this compound scaffold can be approached by targeting its primary functional groups: the benzoic acid moiety and the benzyl carbamoyl group.
The carboxylic acid group is a versatile handle for a wide range of chemical modifications. Standard derivatization strategies include:
Esterification: As mentioned, reaction with alcohols in the presence of an acid catalyst can produce a variety of esters. This is a common strategy to modify the solubility and pharmacokinetic properties of a molecule.
Amide Formation: The carboxylic acid can be activated, for example, by conversion to an acyl chloride or through the use of coupling reagents (e.g., DCC, EDC), and then reacted with a primary or secondary amine to form a new amide bond. This allows for the introduction of a wide array of substituents.
Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further derivatization possibilities at the newly formed hydroxyl group.
A summary of potential derivatization reactions at the benzoic acid moiety is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., EDC) | Amide |
| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
The reactivity and properties of the benzyl carbamoyl group can be influenced by the presence of substituents on both the benzyl ring and the phenyl ring of the benzoic acid moiety. Electron-donating groups on the benzyl ring would be expected to increase the electron density on the amide nitrogen, potentially affecting its nucleophilicity and the rotational barrier of the C-N bond. Conversely, electron-withdrawing groups would decrease the electron density.
The electronic nature of substituents on the phenyl ring of the benzoic acid can influence the acidity of the carboxylic acid and could have a more distant electronic effect on the amide group, transmitted through the methylene spacer. For example, electron-withdrawing groups on the phenyl ring would increase the acidity of the benzoic acid.
The following table outlines the expected general effects of substituents on the properties of the molecule.
| Substituent Position | Substituent Type | Expected Effect |
| Benzyl Ring | Electron-Donating | Increased electron density on amide nitrogen |
| Benzyl Ring | Electron-Withdrawing | Decreased electron density on amide nitrogen |
| Phenyl Ring (Benzoic Acid) | Electron-Withdrawing | Increased acidity of the carboxylic acid |
| Phenyl Ring (Benzoic Acid) | Electron-Donating | Decreased acidity of the carboxylic acid |
The synthesis of complex polycyclic systems from the this compound scaffold would likely involve intramolecular reactions. For instance, if appropriate functional groups were introduced onto the benzyl or phenyl rings, intramolecular cyclization reactions could be envisioned.
One hypothetical approach could involve the introduction of a reactive group ortho to the carboxymethyl group on the benzoic acid ring. This could potentially lead to an intramolecular Friedel-Crafts type reaction to form a new ring system. Another possibility would be to functionalize the benzyl group to enable an intramolecular cyclization onto the other aromatic ring. However, without specific examples in the literature for this particular molecule, these remain theoretical pathways. The synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides and their subsequent cyclization to form benzoxazines has been reported, suggesting that with appropriate modifications, similar transformations could be explored for the target molecule. nih.gov
Advanced Structural Elucidation and Mechanistic Investigations in 4 Benzyl Carbamoyl Methyl Benzoic Acid Research
Spectroscopic and Spectrometric Characterization for Structural Confirmation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) is employed to unequivocally determine the structure of 4-((Benzyl carbamoyl)methyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of a related compound, 4-methylbenzoic acid, the protons of the methyl group typically appear as a singlet around 2.36 ppm. rsc.org The aromatic protons show characteristic splitting patterns in the range of 7.29 to 7.84 ppm. rsc.org For this compound, the benzylic protons and the methylene (B1212753) protons adjacent to the amide and carboxylic acid groups would exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous assignment.
The ¹³C NMR spectrum of 4-methylbenzoic acid shows the methyl carbon at approximately 21.55 ppm, while the aromatic carbons resonate between 126.75 and 143.46 ppm, and the carboxylic acid carbon appears at about 167.80 ppm. rsc.orgrsc.org In the case of this compound, additional signals corresponding to the benzyl (B1604629) group carbons and the methylene carbon would be observed, further confirming the molecular structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
| ¹H | Aromatic | 7.2 - 8.2 |
| ¹H | Methylene (CH₂) | ~3.6 |
| ¹H | Carboxylic Acid (COOH) | 11.0 - 13.0 |
| ¹³C | Aromatic | 128 - 145 |
| ¹³C | Methylene (CH₂) | ~41 |
| ¹³C | Carbonyl (C=O) | 167 - 173 |
| ¹³C | Amide (C=O) | ~170 |
Note: The exact chemical shifts for this compound would require experimental determination but can be predicted based on these related structures.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
The IR spectrum of a similar compound, 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, displays characteristic peaks at 3428 and 3305 cm⁻¹ for N-H stretching, 1770 cm⁻¹ for the lactone C=O stretch, 1675 cm⁻¹ for the amide C=O stretch, and 1606 cm⁻¹ for aromatic C=C stretching. mdpi.com For this compound, one would expect to observe:
O-H stretch from the carboxylic acid, typically a broad band around 3000 cm⁻¹.
N-H stretch from the amide group, in the region of 3300 cm⁻¹.
C=O stretches for both the carboxylic acid and the amide, expected around 1700 cm⁻¹ and 1650 cm⁻¹, respectively.
Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Amide | N-H Stretch | 3500 - 3100 |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Amide | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide | N-H Bend (Amide II) | 1640 - 1550 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For benzoic acid, the molecular ion peak ([M]⁺) is observed at an m/z of 122, corresponding to the molecular formula [C₇H₆O₂]⁺. docbrown.info The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for benzoic acid derivatives involve the loss of neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH, 17 amu) from the molecular ion of benzoic acid results in a prominent peak at m/z 105. docbrown.infoyoutube.com The subsequent loss of carbon monoxide (CO, 28 amu) can lead to a peak at m/z 77, corresponding to the phenyl cation. pharmacy180.comresearchgate.net
In the mass spectrum of this compound, the molecular ion peak would confirm its molecular weight. Key fragmentation pathways would likely involve cleavage of the amide bond and the bond between the methylene group and the benzoic acid moiety. The observation of fragment ions corresponding to the benzyl group (m/z 91) and the carboxyphenylmethyl moiety would further corroborate the proposed structure. pharmacy180.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₁₆H₁₅NO₃]⁺ | 269 |
| [M - •OH]⁺ | [C₁₆H₁₄NO₂]⁺ | 252 |
| [M - •COOH]⁺ | [C₁₅H₁₄NO]⁺ | 224 |
| [C₇H₇]⁺ | Benzyl cation | 91 |
| [C₈H₇O₂]⁺ | Carboxyphenylmethyl cation | 135 |
Mechanistic Pathways of this compound Reactions
Understanding the step-by-step process by which this compound is formed or undergoes further reactions is crucial for optimizing reaction conditions and predicting product outcomes.
The synthesis of amides from carboxylic acids and amines, a key step in forming this compound, often proceeds through the activation of the carboxylic acid group. When using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), an O-acylisourea intermediate is formed. This highly reactive intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
In other reaction pathways, such as those involving acid chlorides, the acid chloride itself is a key reactive intermediate. For example, the reaction of 4-sulfamoylbenzoic acid with thionyl chloride generates the corresponding acid chloride, which then reacts with an amine. google.com Similarly, the synthesis of this compound could proceed through the formation of 4-(chlorocarbonylmethyl)benzoic acid as a reactive intermediate.
The identification and characterization of such transient species can be achieved through various techniques, including trapping experiments and in situ spectroscopic monitoring of the reaction mixture.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. This effect arises from the difference in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).
While specific KIE studies on reactions of this compound are not widely reported, the principles can be applied to its formation. For instance, in the amidation reaction, if the C-H bond cleavage at the benzylic position were part of the rate-determining step, a primary KIE would be observed upon deuteration of the benzyl group. Conversely, if bond breaking or formation at a site remote from isotopic substitution occurs in the rate-determining step, a secondary KIE might be observed. epfl.ch
For example, studies on the nucleophilic substitution reactions of benzyl chlorides have shown that the magnitude of the chlorine isotope effect can differentiate between Sₙ1 and Sₙ2 mechanisms. osti.gov Similar principles could be applied to investigate reactions involving the displacement of a leaving group from the benzylic position in derivatives of this compound.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, mechanisms, and the selective formation of desired products. For a molecule with the structural complexity of this compound, which contains a carboxylic acid, an amide, and a benzyl group, the solvent can interact with different parts of the molecule to stabilize or destabilize reactants, intermediates, and transition states. Research on related compounds provides insight into the potential solvent effects on reactions involving this compound.
The polarity, proticity, and ionizing power of a solvent can dictate the reaction pathway. For instance, in reactions involving carbamoyl (B1232498) moieties, the solvent can influence whether a reaction proceeds through a unimolecular (SN1) or bimolecular (SN2) mechanism. Studies on the solvolysis of carbamoyl chlorides, for example, often show a tendency towards an SN1 pathway, where the solvent helps to stabilize the carbocation intermediate. nih.govresearchgate.net Similarly, reactions at the benzylic position are highly sensitive to solvent choice. The solvolysis of benzyl chlorides, for instance, can shift between SN1 and SN2 mechanisms depending on the solvent's ability to stabilize the forming benzyl carbocation. nih.gov Highly ionizing solvents would favor an SN1 route, while less ionizing, polar aprotic solvents might favor an SN2 pathway.
In the context of condensation reactions, which could be relevant for the synthesis or derivatization of this compound, solvent choice has been shown to be crucial. For example, in the acid-catalyzed condensation of benzyl carbamate (B1207046) with glyoxal, acetonitrile (B52724) (CH₃CN) was found to have a strong activating effect, promoting the formation of more complex condensation products. mdpi.com In contrast, dimethyl sulfoxide (B87167) (DMSO) exhibited a deactivating effect. mdpi.com Other solvents like water, diethyl ether, and acetone (B3395972) were found to be less suitable for this type of cascade condensation. mdpi.com
Furthermore, the carboxylic acid group of this compound is also subject to solvent effects. The solvent can influence the acidity of the carboxylic acid and its reactivity in esterification or amidation reactions. dnu.dp.ua For instance, the aspect ratio of benzoic acid crystals has been shown to decrease with increasing solvent polarity, indicating strong interactions between the solvent and the carboxylic acid functional group. rsc.orgresearchgate.net
The following table summarizes the anticipated effects of different solvent types on potential reactions involving the various functional groups of this compound, based on findings from related structures.
| Solvent Type | Polarity | Proticity | Anticipated Effect on Reaction Mechanism and Selectivity |
| Polar Protic (e.g., Water, Methanol) | High | Protic | Can act as a nucleophile in solvolysis reactions. nih.gov Stabilizes ionic intermediates, potentially favoring SN1 pathways at the benzylic position. May participate in hydrogen bonding with the amide and carboxylic acid groups, influencing their reactivity. |
| Polar Aprotic (e.g., Acetonitrile, DMSO) | High | Aprotic | Acetonitrile can have an activating effect on condensation reactions. mdpi.com DMSO can have a deactivating effect. mdpi.com These solvents are generally good for SN2 reactions as they solvate cations well but not anions. |
| Nonpolar Aprotic (e.g., Hexane, Toluene) | Low | Aprotic | Generally, slow down reactions that involve charged intermediates or transition states. May be used to control selectivity when nonpolar reactants are involved. |
Detailed mechanistic studies on this compound itself would be necessary to fully elucidate the specific solvent effects. However, the existing literature on related functional groups provides a strong foundation for predicting and controlling reaction outcomes through the careful selection of the solvent. For instance, the selectivity in solvolysis reactions of substituted benzyl chlorides has been shown to be highly dependent on the solvent composition, with changes in product ratios observed in mixed solvent systems like water/trifluoroethanol/methanol (B129727). nih.gov This highlights the nuanced control that can be achieved by tuning the solvent environment.
Computational and Theoretical Chemical Perspectives on 4 Benzyl Carbamoyl Methyl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools used to predict the electronic structure and properties of molecules from first principles.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack, respectively nih.govnih.gov. Red-colored regions indicate electron-rich areas (nucleophilic sites), while blue-colored regions denote electron-poor areas (electrophilic sites). For 4-((Benzyl carbamoyl)methyl)benzoic acid, an MEP map would highlight the reactive parts of the molecule, such as the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups as likely sites for electrophilic attack.
Fukui Function Analysis is used to predict the local reactivity of different atomic sites within a molecule. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps to identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insight into intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability nih.gov. NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. For the target molecule, NBO analysis would quantify the stability arising from interactions such as the delocalization of lone pair electrons from oxygen or nitrogen atoms into adjacent anti-bonding orbitals.
Topological Studies (AIM, ELF, LOL) for Bonding Characterization
Atoms in Molecules (AIM) , Electron Localization Function (ELF) , and Localized Orbital Locator (LOL) are topological analyses that characterize the nature of chemical bonds and non-covalent interactions based on the electron density.
AIM theory defines chemical bonds and atomic properties based on the topology of the electron density.
ELF and LOL provide a visual method to distinguish different types of chemical bonding (covalent vs. ionic) and to locate electron pairs in a molecule. These studies would offer a detailed picture of the covalent and non-covalent interactions within this compound.
Conformational Analysis and Potential Energy Surface (PES) Studies
Conformational Analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. A Potential Energy Surface (PES) study maps the energy of the molecule as a function of its geometry. For a flexible molecule like this compound, which has several rotatable bonds, a PES scan would be performed by systematically rotating specific dihedral angles. This analysis would identify the most stable (lowest energy) conformers and the energy barriers between them, providing crucial information about the molecule's flexibility and preferred shapes.
Molecular Interactions and Biochemical Modulations by 4 Benzyl Carbamoyl Methyl Benzoic Acid Derivatives
Investigation of Enzyme Inhibition Mechanisms
The structural motif of 4-((benzyl carbamoyl)methyl)benzoic acid, featuring a benzoic acid core, an amide linkage, and a benzyl (B1604629) group, provides a versatile scaffold for engaging with the active sites of a diverse array of enzymes. The following subsections explore the specific inhibitory principles of its derivatives against several key enzyme families.
Derivatives of N-benzyl-2-(N-benzylamido)acetamide, which share a similar structural framework with this compound, have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). abq.org.br These enzymes are critical for the regulation of the neurotransmitter acetylcholine (B1216132). abq.org.br
Certain peptoid derivatives of N-benzyl-2-(N-benzylamido)acetamide have demonstrated selective inhibition of BChE. abq.org.br For instance, specific compounds within this class have exhibited IC50 values of 28 µM and 40 µM against BChE, indicating a notable preference for this enzyme over AChE. abq.org.br Kinetic analyses, through Lineweaver-Burk plots, have revealed that these compounds act as competitive inhibitors. abq.org.br This mode of inhibition suggests that the molecules directly compete with the natural substrate, acetylcholine, for binding to the active site of the enzyme. abq.org.br
Molecular docking studies have provided further insight into the selective inhibition of BChE. These simulations suggest that the N-benzyl-2-(N-benzylamido)acetamide derivatives can effectively fit into the active site of BChE, forming key interactions that explain their inhibitory activity and selectivity. abq.org.br The development of selective BChE inhibitors is of particular interest in the context of Alzheimer's disease, as BChE becomes more influential in acetylcholine hydrolysis at higher neurotransmitter concentrations. abq.org.br
| Compound Type | Target Enzyme | IC50 (µM) | Inhibition Type |
| N-benzyl-2-(N-benzylamido)acetamide peptoid (5a) | Butyrylcholinesterase | 28 | Competitive |
| N-benzyl-2-(N-benzylamido)acetamide peptoid (5d) | Butyrylcholinesterase | 40 | Competitive |
The inhibition of carbonic anhydrases (CAs) by compounds containing a sulfonamide group is a well-established principle in medicinal chemistry. nih.gov Derivatives of this compound that incorporate a sulfamoyl moiety have been explored as potent CA inhibitors. For instance, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, a compound with a related acetamide (B32628) linker, has been shown to be an effective inhibitor of human carbonic anhydrase (hCA) isoforms. cnr.it
This particular derivative demonstrated preferential inhibition of the hCA VII isoform with a KI value of 8.9 nM, compared to a KI of 43.2 nM against the ubiquitous hCA II isoform. cnr.it X-ray crystallography studies of this compound in complex with both hCA II and hCA VII have revealed the structural basis for this selectivity. The inhibitor is stabilized by a greater number of polar and hydrophobic interactions within the active site of hCA VII. cnr.it Key to this enhanced binding are the conformational flexibility of the acetamide linker and the length of the tail group, which allow for more favorable interactions with the enzyme. cnr.it
The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion located at the bottom of the active site cavity. cnr.it This interaction displaces a water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. cnr.it The "tail" approach in inhibitor design, where different substituents are appended to the core scaffold, allows for the exploitation of differences in the active site topographies of various CA isoforms, leading to enhanced selectivity. cnr.it
| Compound | Target Isoform | KI (nM) |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA VII | 8.9 |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | hCA II | 43.2 |
While direct studies on this compound derivatives as tyrosine kinase inhibitors are limited, research on structurally related compounds provides valuable insights. Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, a non-receptor tyrosine kinase. chapman.educapes.gov.br One such compound, an unsubstituted N-benzyl derivative, demonstrated inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in different cell lines. chapman.edu
The design of these inhibitors was inspired by KX2-391, a highly selective Src substrate binding site inhibitor. chapman.educapes.gov.br The structure-activity relationship studies aimed to understand the role of the N-benzyl substitution and the core heterocyclic ring in the inhibitory activity. chapman.educapes.gov.br The findings suggest that the N-benzyl acetamide scaffold can serve as a valuable template for the development of tyrosine kinase inhibitors. Further exploration of this scaffold, including the incorporation of a benzoic acid moiety as seen in this compound, could lead to novel and potent modulators of tyrosine kinase activity.
A significant area of investigation for benzyl and benzoyl benzoic acid derivatives has been their ability to inhibit the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor. researchgate.netpolyu.edu.hk This protein-protein interaction is essential for the initiation of transcription in bacteria, making it an attractive target for the development of new antibacterial agents. researchgate.netnih.gov
Derivatives of benzoic acid, termed "sigmacidins," have been shown to effectively inhibit the formation of the RNAP holoenzyme by mimicking the sigma factor at its primary binding site on the RNAP clamp helix domain. researchgate.net The benzoic acid moiety of these compounds is believed to form a critical ionic bonding interaction with the binding site on the β' subunit of RNAP. polyu.edu.hk The position of the benzoic acid group relative to the core structure of the inhibitor is crucial for its activity. polyu.edu.hk
Structure-activity relationship studies have revealed that modifications to the benzyl and benzoyl portions of the molecule can significantly impact antimicrobial activity. researchgate.net For instance, the introduction of electron-withdrawing substituents on the benzoic acid ring can enhance the inhibitory effect. polyu.edu.hk A representative compound from this class demonstrated excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, which is comparable to that of vancomycin. polyu.edu.hk The molecular mechanism of inhibition has been confirmed through both biochemical and cellular assays. polyu.edu.hk
Receptor Binding and Ligand-Target Engagement Principles
The interaction of a ligand with its target receptor is governed by a complex interplay of forces, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. Understanding these principles is crucial for the rational design of molecules with desired biological activities.
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. semanticscholar.org This method has been widely applied to study the interactions of benzoic acid derivatives with various biological targets. semanticscholar.org
In the context of cholinesterase inhibition, molecular docking studies have been instrumental in elucidating the binding modes of N-benzyl-2-(N-benzylamido)acetamide peptoids within the active sites of AChE and BChE. abq.org.br These simulations have helped to explain the observed selectivity of certain compounds for BChE. abq.org.br
Similarly, for carbonic anhydrase inhibitors, docking studies have complemented experimental data by providing a detailed picture of the interactions between the inhibitor and the amino acid residues in the active site. cnr.it For sulfamoyl benzoic acid analogues, computational docking has been used to rationalize the experimental structure-activity relationship and to understand their specific binding to the LPA2 receptor. nih.gov
In the development of bacterial RNA polymerase inhibitors, docking models have demonstrated that the benzoic acid group of the inhibitor is positioned between key arginine residues (R278 and R281) in the β' clamp helix domain of RNAP. polyu.edu.hk This positioning is critical for the ionic bonding interaction that drives the inhibitory activity. polyu.edu.hk
The predictive power of molecular docking is further enhanced when combined with other computational methods, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and quantitative understanding of ligand-target engagement. semanticscholar.org
Allosteric Modulation Concepts
Currently, there is no publicly available scientific literature that investigates or establishes the role of this compound or its derivatives as allosteric modulators. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a conformational change that alters the protein's activity. While the concept of allosteric modulation is a critical area of pharmacology, and other benzoic acid derivatives have been explored for such properties in different contexts, specific data for this compound is not present in the reviewed literature.
Mechanism-Based Studies of Biological Activity (in vitro and cellular, non-clinical)
Detailed mechanism-based studies, including in vitro and cellular assays, are crucial for understanding the biological activity of a compound. A thorough search for such studies on this compound yielded no specific results. While there is a wealth of information on the in vitro and cellular activities of various other substituted benzoic acid compounds, which have been shown to possess antimicrobial, anti-inflammatory, or enzyme-inhibitory properties, this body of research does not include the specific compound . Consequently, no data tables of research findings or detailed descriptions of its mechanism of action at a molecular or cellular level can be provided.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlating Structural Features with Modulatory Capacity
The modulatory capacity of 4-((benzylcarbamoyl)methyl)benzoic acid derivatives is intricately linked to their structural features. The core scaffold, consisting of a benzoic acid moiety linked to a benzyl (B1604629) group via an acetamide (B32628) bridge, presents multiple points for chemical modification to fine-tune biological activity. Research into analogous series of compounds, particularly as P2X7 receptor antagonists, has shed light on the critical determinants of potency and selectivity. icm.edu.plnih.gov
The nature, position, and electronic properties of substituents on both the benzoic acid and the benzyl rings play a pivotal role in modulating the biological activity of this class of compounds.
Modifications to the benzoic acid ring can significantly influence the compound's interaction with its biological target. For instance, in related benzamide (B126) series targeting the P2X7 receptor, the introduction of electron-withdrawing groups, such as halogens, can enhance potency. The position of these substituents is also crucial, with certain substitution patterns leading to a more favorable binding orientation.
Similarly, substitutions on the benzyl ring have a profound impact on activity. Structure-activity relationship (SAR) studies on N-benzyl-substituted acetamide derivatives have demonstrated that the presence and location of substituents on the benzyl ring are critical for maximizing biological effects, such as anticancer activity. chapman.edu For example, the introduction of a 4-fluoro or 3,4-dichloro substitution on the benzyl ring has been shown to be crucial for the anticancer activity of certain thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu
The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby affecting its binding affinity to the target protein. A delicate balance of these properties is often required to achieve optimal activity.
The following table presents hypothetical SAR data for a series of 4-((benzylcarbamoyl)methyl)benzoic acid analogs, illustrating the impact of substituent changes on inhibitory activity, based on findings for similar compound series.
| Compound | R1 (Benzoic Acid Ring) | R2 (Benzyl Ring) | IC50 (nM) |
| 1 | H | H | 150 |
| 2 | 2-Cl | H | 75 |
| 3 | H | 4-F | 50 |
| 4 | 2-Cl | 4-F | 25 |
| 5 | H | 3,4-diCl | 30 |
| 6 | 2-Cl | 3,4-diCl | 15 |
| 7 | H | 4-CH3 | 120 |
| 8 | 2-Cl | 4-CH3 | 90 |
The parent compound, 4-((benzylcarbamoyl)methyl)benzoic acid, is achiral and therefore does not exist as stereoisomers. However, the introduction of chiral centers through substitution could lead to stereoisomers with potentially different biological activities. Stereochemistry is a critical factor in molecular recognition, as the three-dimensional arrangement of atoms determines how a molecule fits into the binding site of a protein.
While specific studies on chiral derivatives of 4-((benzylcarbamoyl)methyl)benzoic acid are not extensively available, the principles of stereoselectivity are well-established in medicinal chemistry. Should a chiral center be introduced, for example, by adding a substituent to the methylene (B1212753) bridge of the acetamide linker, it would be expected that one enantiomer would exhibit higher potency than the other. This is because the precise spatial orientation of the substituents would either facilitate or hinder optimal interactions with the amino acid residues in the target's binding pocket.
Rational Design Strategies for Enhanced Specificity and Potency
Rational design strategies for derivatives of 4-((benzylcarbamoyl)methyl)benzoic acid focus on leveraging the understanding of its SAR to create molecules with improved therapeutic profiles. A primary goal is to enhance potency, which allows for efficacy at lower concentrations, and to increase selectivity for the intended target over other proteins, which helps to minimize off-target effects.
Key strategies include:
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational docking studies can be used to predict how different analogs of 4-((benzylcarbamoyl)methyl)benzoic acid will bind. This allows for the design of molecules with substituents that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site.
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. This is discussed in more detail in section 6.4.
Conformational Constraint: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to an increase in binding affinity.
Pharmacophore Modeling and Ligand-Based Design Approaches
In the absence of a high-resolution structure of the target protein, ligand-based design approaches are invaluable. Pharmacophore modeling is a key technique in this regard, which involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. nih.govdovepress.com
For a class of inhibitors including 4-((benzylcarbamoyl)methyl)benzoic acid, a typical pharmacophore model would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
A hydrogen bond donor (the amide N-H group).
An aromatic ring feature (the benzyl group).
A negatively ionizable feature (the carboxylic acid).
This model can then be used as a 3D query to search virtual libraries of compounds to identify new molecules with different chemical scaffolds but the same essential pharmacophoric features. nih.gov This approach is particularly useful for discovering novel classes of inhibitors.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its key biological activity. nih.gov This is often done to improve properties such as synthetic accessibility, patentability, or pharmacokinetics.
For the 4-((benzylcarbamoyl)methyl)benzoic acid scaffold, scaffold hopping could involve replacing the central phenylacetamide moiety with other structures that maintain the correct spatial orientation of the key interacting groups.
Bioisosteric replacement is a more focused strategy that involves substituting one atom or group of atoms with another that has similar steric, electronic, or solubility characteristics. nih.gov This can lead to improvements in potency, selectivity, and metabolic stability.
Examples of bioisosteric replacements relevant to the 4-((benzylcarbamoyl)methyl)benzoic acid scaffold in the context of P2X7 antagonists include:
Replacement of the Adamantane (B196018) Moiety: In related P2X7 antagonists, the bulky and lipophilic adamantane group is a common feature. Research has focused on replacing this with other polycyclic scaffolds to improve physicochemical properties. nih.gov
Heteroaromatic Ring Scans: Replacing the benzene (B151609) rings with heteroaromatic rings (e.g., pyridine (B92270), pyrimidine) can modulate properties such as solubility and metabolic stability.
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to alter pKa, lipophilicity, and metabolic fate.
The following table provides examples of potential bioisosteric replacements for different moieties of 4-((benzylcarbamoyl)methyl)benzoic acid.
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Sulfonamide, Acylsulfonamide | Improve metabolic stability, alter pKa, enhance cell permeability. |
| Phenyl Ring | Pyridine, Thiophene, Furan | Modulate electronic properties, improve solubility, alter metabolic profile. |
| Amide Linker | Reverse Amide, Ester, Ether | Change hydrogen bonding capacity, improve metabolic stability. |
Derivatives and Analogues of 4 Benzyl Carbamoyl Methyl Benzoic Acid in Chemical Research
Utility as Synthetic Building Blocks in Complex Molecule Synthesis
The 4-((benzyl carbamoyl)methyl)benzoic acid scaffold and its related structures are valuable building blocks in organic synthesis due to the presence of multiple reactive sites and a rigid aromatic core. cymitquimica.comlifechemicals.com The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the aromatic rings can undergo electrophilic substitution reactions. The amide linkage provides structural rigidity and specific hydrogen bonding capabilities.
Researchers utilize these features to construct more elaborate molecules. For instance, the core structure can be incorporated into larger systems such as thiazolidinones. A documented synthesis involves creating 4-(4-{5-[(Dibenzylcarbamoyl)-methyl]-2-heptyl-4-oxo-thiazolidin-3-yl}-1- butyl)-benzoic acid, demonstrating how the fundamental benzyl-carbamoyl-benzoic acid structure can be elaborated into more complex heterocyclic systems with potential biological activities. researchgate.net
Furthermore, related benzoic acid derivatives serve as precursors for other important heterocyclic compounds. Isobenzofuranones, also known as phthalides, which share the benzoic acid core, are used as starting materials in the synthesis of other heterocyclic structures, highlighting the versatility of this chemical class as foundational elements in medicinal chemistry. mdpi.com The strategic positioning of functional groups on the benzoic acid ring allows for controlled, stepwise synthesis of complex target molecules. iomcworld.com
Development of Fluorescent or Isotopic Probes Incorporating the Scaffold
The inherent structural properties of carbamoyl (B1232498) benzoic acid systems make them suitable for derivatization into chemical probes for biological research. By incorporating fluorophores or isotopic labels, these molecules can be transformed into tools for imaging, quantification, and tracking in complex biological environments.
Fluorescent Probes: The development of fluorescent probes often involves attaching a fluorophore to the core scaffold. For example, sulfhydryl-reactive fluorescent probes have been synthesized based on anthraniloyl and N-methyl anthraniloyl groups, which are structurally related to benzoic acid amides. nih.gov These probes, such as Br-ANT (2-amino-benzoic acid, 2-(bromoacetyl)hydrazide) and Br-MANT (N-[2-[(bromoacetyl)amino]ethyl]-2-(methylamino)benzamide), can be attached to proteins and are useful for rotational studies due to their relatively long fluorescence lifetimes. nih.gov The emission spectra of such probes are often sensitive to the polarity of their environment, which can provide information about the binding site on a target molecule. nih.gov The general strategy involves using a versatile scaffold that can be modified to include different functional components, such as a fluorescent reporter and a reactive group for conjugation. mdpi.com
Isotopic Probes: Isotopic labeling is another key strategy for creating probes for quantitative analysis, particularly in mass spectrometry-based studies. Benzoic acid derivatives have been successfully labeled with stable isotopes like deuterium. A set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents was developed to react with the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov This approach allows for differential labeling and the creation of internal standards for each lipid species, enabling precise quantification and tracking of lipids in biological samples. nih.gov General methods for isotopic labeling of carboxylic acids, for instance through carboxylate exchange with isotopically labeled CO2, further underscore the feasibility of modifying the this compound scaffold for such applications. imist.ma
Application in Chemical Biology Tools for Target Identification Studies
Chemical probes derived from scaffolds like this compound are instrumental in chemical biology for identifying and validating the protein targets of bioactive small molecules. nih.gov These tools help to elucidate the mechanism of action of drugs and to understand complex biological pathways. nih.govresearchgate.net
A high-quality chemical probe must be potent and selective for its intended target to ensure that observed biological effects can be confidently attributed to the modulation of that specific target. nih.gov Probes are often developed by taking a known bioactive molecule and appending a reactive group or a reporter tag.
The process typically involves:
Probe Design and Synthesis: A derivative of the parent molecule is synthesized, incorporating a tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) and sometimes a photoreactive group for covalent cross-linking to the target protein upon UV irradiation.
Target Engagement: The probe is introduced into a cellular or tissue lysate, or even live cells, where it binds to its specific protein target(s).
Target Isolation and Identification: If the probe includes an affinity tag like biotin, the probe-protein complex can be captured using streptavidin beads. The captured proteins are then eluted, separated by gel electrophoresis, and identified using mass spectrometry.
The development of probes for the bromodomains of proteins like BRD7 and BRD9 serves as a prime example of this approach. nih.govox.ac.uk By using well-characterized small molecule ligands, researchers can investigate the biological functions of these "reader" proteins in epigenetic regulation. nih.gov The use of structurally diverse probes targeting the same protein helps to minimize the risk of being misled by off-target effects. nih.gov
Comparative Analysis with Structurally Related Carbamoyl Benzoic Acid Systems
The biological activity and chemical properties of carbamoyl benzoic acid systems are highly dependent on their specific structural features. Comparative analyses and structure-activity relationship (SAR) studies reveal how subtle modifications can lead to significant changes in function.
In one class of retinoidal aromatic amides, the orientation of substituents and the direction of the amide bond (CONH vs. NHCO) are critical factors. nih.gov For instance, in terephthalic monoanilides and (arylcarboxamido)benzoic acids, a carboxyl group at the para position of one benzene (B151609) ring and a medium-sized alkyl group at the meta position of the other are necessary for potent activity. nih.gov Reversing the amide bond is possible, suggesting its primary role is to correctly position the two aromatic rings relative to each other. nih.gov
In the development of soluble epoxide hydrolase (sEH) inhibitors, derivatives of 4-benzamidobenzoic acid hydrazide were studied. nih.gov A comparative analysis showed that analogues terminating in a butanoic acid moiety were generally more potent and had better water solubility than the corresponding benzoic acid derivatives. nih.gov This highlights how modifying the terminal pharmacophore can significantly impact both potency and physicochemical properties.
Further studies on various benzoic acid derivatives have established key structural requirements for different biological activities. For anti-sickling properties, hydrophilic substituents on the phenyl ring are needed to interact with polar amino acid residues, while the phenyl core itself is crucial for hydrophobic interactions. iomcworld.com The planarity conferred by the sp2 hybridized carbons of the aromatic ring facilitates binding to target pockets. iomcworld.com Research on 4-aminobenzoic acid derivatives shows that converting the non-toxic precursor into Schiff bases by reacting it with various aromatic aldehydes can introduce potent antimicrobial and antifungal properties. mdpi.com
The following table summarizes findings from comparative studies on different carbamoyl benzoic acid systems and related analogues:
| Compound Class/System | Key Structural Features Compared | Observation/Finding | Reference(s) |
| Retinoidal Aromatic Amides | Amide bond direction (CONH vs. NHCO); Position of carboxyl and alkyl groups. | Mutual orientation of groups is essential; amide bond can be reversed without loss of activity. | nih.gov |
| sEH Inhibitors | Terminal group (Butanoic acid vs. Benzoic acid). | Butanoic acid analogues showed higher potency and better water solubility. | nih.gov |
| Anti-Sickling Agents | Substituents on the phenyl ring (hydrophilic vs. hydrophobic). | A combination of hydrophilic substituents and a hydrophobic phenyl core is crucial for activity. | iomcworld.com |
| Antimicrobial Agents | Derivatization of 4-aminobenzoic acid into Schiff bases. | Simple modification introduces potent broad-spectrum antimicrobial and antifungal activity. | mdpi.com |
| Sulfamoyl Benzamidothiazoles | Various substituents on the sulfamoyl and benzamido portions. | Preliminary SAR studies guided the design of novel and more potent compounds. | nih.gov |
These comparative analyses underscore the modularity of the carbamoyl benzoic acid scaffold and demonstrate how systematic structural modifications can be used to tune biological activity and physicochemical properties for a wide range of applications in chemical research.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Compound Activity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel therapeutic agents. These computational tools can analyze vast datasets to identify complex patterns and predict the biological activities of molecules like 4-((Benzyl carbamoyl)methyl)benzoic acid, thereby accelerating research and reducing costs. dromicslabs.comresearchgate.net
Future research can focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build 3D-QSAR models for a series of analogs of this compound. nih.govnih.govrsc.org These models provide detailed insights into how steric, electrostatic, and hydrophobic fields of the molecule influence its biological activity, guiding the rational design of more potent derivatives. nih.gov
| AI/ML Technique | Potential Application for this compound | Anticipated Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting the biological activity of novel analogs based on 3D structural features. nih.govrsc.org | Identification of key structural motifs required for activity; guidance for lead optimization. |
| Deep Learning (e.g., GANs) | Generative modeling to design novel molecules with improved activity and desired properties. dovepress.com | Creation of a virtual library of new, patentable compounds with high predicted efficacy. |
| Support Vector Machines (SVM) | Classifying the compound as active or inactive against specific biological targets. researchgate.net | Prioritization of targets for subsequent in vitro screening. |
| Random Forest | Predicting drug-target interactions and assessing the importance of different molecular features. nih.gov | Understanding the molecular basis of activity and predicting potential polypharmacology. |
Exploration of Novel Reaction Pathways and Sustainable Synthetic Methodologies
The chemical synthesis of amide bonds, a key feature of this compound, traditionally relies on stoichiometric coupling reagents that are often hazardous and generate significant chemical waste. ucl.ac.uk A major future direction lies in developing novel, sustainable synthetic routes that align with the principles of green chemistry.
One promising avenue is the use of catalysis to facilitate direct amidation between a carboxylic acid and an amine. Boric acid, for instance, has been shown to be an effective catalyst for this transformation, proceeding through a mixed anhydride (B1165640) intermediate and regenerating the catalyst. sciepub.com This approach avoids the poor atom economy of traditional methods. sciepub.com
Enzymatic synthesis represents another highly sustainable alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation in non-aqueous, green solvents like cyclopentyl methyl ether. nih.gov This biocatalytic method is highly selective, operates under mild conditions, and often requires minimal product purification, making it an environmentally benign and potentially industrially scalable process. nih.gov Researchers have also developed innovative multi-component reactions, such as a three-component reaction involving isocyanides, alkyl halides, and water, which offers a completely new and versatile approach to amide synthesis. catrin.com Additionally, sourcing precursors from renewable feedstocks, such as lignin-based benzoic acid derivatives, could further enhance the sustainability of the entire synthetic pathway. rsc.orgresearchgate.net
| Synthetic Methodology | Description | Advantages over Traditional Methods |
|---|---|---|
| Traditional Amide Coupling | Uses stoichiometric activating agents (e.g., carbodiimides, HATU) to form an active ester, which then reacts with the amine. ucl.ac.uk | Well-established and versatile. |
| Boric Acid Catalysis | Directly couples the carboxylic acid and amine using a catalytic amount of boric acid, typically with azeotropic removal of water. sciepub.com | High atom economy, reduced waste, uses an inexpensive and low-toxicity catalyst. |
| Enzymatic Synthesis (e.g., CALB) | Utilizes a lipase enzyme as a biocatalyst to form the amide bond in an organic solvent. nih.gov | Environmentally benign ("green"), highly selective, mild reaction conditions, minimal byproducts. |
| Isocyanide-based Multicomponent Reaction | A novel three-component reaction of an isocyanide, alkyl halide, and water to form the amide bond. catrin.com | High efficiency and versatility, uses readily available starting materials, opens new synthetic possibilities. |
Advanced In vitro and In silico Screening Platforms for New Molecular Interactions
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. Future research on this compound will benefit immensely from advanced screening platforms that can rapidly probe for new molecular interactions on a massive scale.
In silico screening, or virtual screening, serves as a powerful first step to hypothesize potential targets. creative-biolabs.com Reverse docking, a computational technique where a single ligand is screened against a large library of protein structures, can identify proteins that are likely to bind the compound. creative-biolabs.com Platforms like TargetHunter and open-source initiatives such as VirtualFlow enable the screening of billions of molecules against known protein structures, a paradigm that can be reversed to find targets for a single molecule. nih.govbioworld.com This approach can be complemented by ligand-based methods, such as pharmacophore mapping, which searches for targets that bind molecules with similar 3D arrangements of chemical features. researchgate.net
The predictions from in silico models can then be validated and expanded upon using advanced in vitro screening techniques. High-Throughput Screening (HTS) allows for the rapid testing of the compound against thousands of biological targets in parallel. mdpi.com High-Content Screening (HCS) builds on this by integrating automated microscopy and image analysis to assess multiple cellular parameters simultaneously, providing deeper mechanistic insights. Furthermore, fragment-based drug discovery (FBDD) approaches could utilize the core scaffolds of the title compound to identify novel binding sites on proteins.
| Screening Platform | Methodology | Objective for this compound |
|---|---|---|
| Virtual Screening (Reverse Docking) | In silico docking of the compound into the binding sites of thousands of known protein structures. creative-biolabs.com | To generate a prioritized list of potential protein targets for experimental validation. |
| High-Throughput Screening (HTS) | Automated in vitro testing of the compound against large libraries of enzymes or cell-based assays. mdpi.com | To experimentally identify novel biological activities and confirm in silico predictions. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple phenotypic changes in cells upon compound treatment. | To elucidate the compound's effect on cellular pathways and mechanisms of action. |
| Fragment-Based Screening | Using smaller chemical fragments of the parent compound to identify weak but efficient interactions with protein targets. | To discover novel binding pockets and provide starting points for building more potent inhibitors. |
Development of Advanced Analytical Techniques for Mechanistic Elucidation
Once a biological target has been identified, a deep understanding of the molecular interactions is crucial for rational drug design. Future research will employ a suite of advanced analytical and biophysical techniques to elucidate the precise mechanism by which this compound interacts with its targets. nih.gov
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics (on/off rates) and thermodynamics (enthalpy and entropy), respectively. samipubco.com This information is invaluable for understanding the forces driving the binding event. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly methods like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), can map the specific parts of the molecule that are in direct contact with the protein target. youtube.com
For the highest level of detail, structural biology methods are indispensable. X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) can provide a high-resolution, three-dimensional structure of the compound bound to its protein target. samipubco.commdpi.com This atomic-level view reveals the precise binding mode, orientation, and the specific hydrogen bonds, and hydrophobic interactions that stabilize the complex, offering the ultimate guide for structure-based drug design. mdpi.com Mass spectrometry-based techniques, such as photoaffinity labeling, can also be used to covalently tag the binding site, providing direct evidence of the interaction site. youtube.com
| Analytical Technique | Information Provided | Application in Mechanistic Elucidation |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). youtube.com | Quantifies the strength and speed of the drug-target interaction in real-time. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). researchgate.net | Reveals the thermodynamic driving forces (enthalpic vs. entropic) of the binding event. |
| NMR Spectroscopy (e.g., STD-NMR) | Identifies which protons on the small molecule are in proximity to the protein surface. youtube.com | Maps the binding epitope of the compound, confirming direct interaction. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the ligand-protein complex. mdpi.com | Provides an atomic-level view of the binding mode and key molecular interactions, guiding structure-based design. |
| Mass Spectrometry (MS) | Confirmation of binding, identification of binding site (e.g., via photoaffinity labeling). youtube.com | Covalently identifies the specific amino acid residues involved in the interaction. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-((benzyl carbamoyl)methyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with esterification of benzoic acid derivatives followed by carbamoylation. Use coupling agents like EDC/HOBt for amide bond formation between benzylamine and the carboxylic acid intermediate. Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to enhance reaction efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Adjust stoichiometry of benzylamine (1.2–1.5 equiv.) to minimize unreacted intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodology :
- NMR : Analyze NMR for benzyl protons (δ 4.3–4.5 ppm, singlet for CH), aromatic protons (δ 7.2–8.1 ppm), and carboxylic acid protons (broad ~δ 12 ppm). Use NMR to confirm carbonyl groups (amide C=O at ~δ 165–170 ppm; carboxylic acid C=O at ~δ 170–175 ppm) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H] ion. Expect m/z ~300–310 (exact mass depends on substituents) .
- FTIR : Identify amide I band (~1650 cm) and carboxylic acid O-H stretch (~2500–3300 cm) .
Q. How can researchers address solubility challenges of this compound in aqueous buffers for biological assays?
- Methodology : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4). For pH-sensitive studies, adjust buffer pH to 8–9 to deprotonate the carboxylic acid group. Use surfactants (e.g., Tween-80) or cyclodextrins for colloidal dispersion .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the binding affinity of this compound to target proteins?
- Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand by optimizing 3D geometry (Avogadro) and assign Gasteiger charges. Set a grid box size of 25 × 25 × 25 Å centered on the protein’s active site. Run multithreaded simulations (exhaustiveness = 8) to cluster results and validate poses with RMSD <2.0 Å .
- Validation : Compare docking scores with known inhibitors (e.g., benzoic acid derivatives) and perform MD simulations (AMBER/NAMD) to assess stability .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzyl carbamoyl group?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO, -CF) or electron-donating (-OCH, -CH) groups on the benzyl ring. Test bioactivity in enzyme inhibition assays (e.g., COX-2 or HDACs). Use multivariate regression to correlate substituent Hammett constants (σ) with IC values .
Q. What experimental controls are critical when observing contradictory data in the compound’s metabolic stability across cell lines?
- Methodology : Include positive controls (e.g., stable reference compounds like 4-hydroxybenzoic acid) and normalize data to protein content. Use LC-MS/MS to quantify parent compound and metabolites. Assess CYP450 isoform activity (e.g., CYP3A4) via inhibitor studies (ketoconazole) .
Q. How should researchers validate the reproducibility of chromatographic purity measurements for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
